molecular formula C13H16BrN3O2S B4348062 4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE

4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE

Cat. No.: B4348062
M. Wt: 358.26 g/mol
InChI Key: ZQCDHTPXHRXHRR-UHFFFAOYSA-N
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Description

4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring, followed by bromination and subsequent sulfonamide formation . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium or copper to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is also common to achieve the desired quality .

Mechanism of Action

The mechanism of action of 4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biological effects, including changes in cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrazoles and sulfonamides, such as:

Uniqueness

What sets 4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE apart is its unique combination of a brominated pyrazole ring and a benzenesulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S/c1-3-17-12(8-9-15-17)10-16(2)20(18,19)13-6-4-11(14)5-7-13/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCDHTPXHRXHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 2
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4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
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4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 4
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4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 5
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4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Reactant of Route 6
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4-BROMO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE

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